molecular formula C10H16O4 B13187439 Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13187439
M. Wt: 200.23 g/mol
InChI Key: OQCWUKFUDOUDPJ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with a methoxy group and a spirocyclic precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octane: A similar spiro compound with a different functional group.

    Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: A closely related compound with an additional methyl group.

    1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-: Another spiro compound with different substituents.

Uniqueness

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-7-4-3-5-10(6-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3

InChI Key

OQCWUKFUDOUDPJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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